1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a chemical compound known for its applications in pharmaceutical chemistry and organic synthesis. It is an intermediate used in the preparation of various biologically active molecules, including dipeptidyl peptidase-4 inhibitors, which are used as antidiabetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the following steps:
Cyclization: Phenylhydrazine and ethyl acetoacetate are used as starting materials to form a pyrazole ring through cyclization.
Chloride Acetylation: The intermediate product undergoes chloride acetylation.
Substitution: The acetylated compound is then subjected to substitution reactions.
Deacetalization: Finally, deacetalization yields the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cost-effective reagents and conditions that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the development of antidiabetic drugs, particularly dipeptidyl peptidase-4 inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, which plays a role in glucose metabolism. This inhibition helps in managing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and also used as an intermediate in pharmaceutical synthesis.
3-Amino-1-methyl-1H-pyrazole: Another related compound used in organic synthesis and pharmaceuticals.
Uniqueness
1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-8-6-9(12-11-8)7-13-4-2-10-3-5-13/h6,10H,2-5,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKYKYNKQFNFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.